molecular formula C8H10Hg B14507381 Di(but-1-yn-1-yl)mercury CAS No. 63776-22-7

Di(but-1-yn-1-yl)mercury

Cat. No.: B14507381
CAS No.: 63776-22-7
M. Wt: 306.76 g/mol
InChI Key: QRHSTNYCUOLOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(but-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two but-1-yn-1-yl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(but-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with but-1-yne in the presence of a base such as sodium hydroxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature. The general reaction scheme is as follows:

HgCl2+2C4H5Hg(C4H5)2+2HClHgCl_2 + 2C_4H_5 \rightarrow Hg(C_4H_5)_2 + 2HCl HgCl2​+2C4​H5​→Hg(C4​H5​)2​+2HCl

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Di(but-1-yn-1-yl)mercury undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and but-1-yne.

    Reduction: Reduction reactions can convert this compound to elemental mercury and but-1-yne.

    Substitution: The but-1-yn-1-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.

Major Products Formed

    Oxidation: Mercury(II) oxide and but-1-yne.

    Reduction: Elemental mercury and but-1-yne.

    Substitution: Various alkyl or aryl mercury compounds, depending on the substituent used.

Scientific Research Applications

Di(but-1-yn-1-yl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.

    Industry: this compound is used in the development of materials with unique properties, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism by which di(but-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the but-1-yn-1-yl groups can undergo further chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dimethylmercury: Another organomercury compound with two methyl groups attached to the mercury atom.

    Diethylmercury: Similar to dimethylmercury but with ethyl groups instead of methyl groups.

    Diphenylmercury: Contains two phenyl groups attached to the mercury atom.

Uniqueness

Di(but-1-yn-1-yl)mercury is unique due to the presence of the but-1-yn-1-yl groups, which confer distinct chemical properties compared to other organomercury compounds. These properties include increased reactivity and the ability to participate in a wider range of chemical reactions.

Properties

CAS No.

63776-22-7

Molecular Formula

C8H10Hg

Molecular Weight

306.76 g/mol

IUPAC Name

bis(but-1-ynyl)mercury

InChI

InChI=1S/2C4H5.Hg/c2*1-3-4-2;/h2*3H2,1H3;

InChI Key

QRHSTNYCUOLOEJ-UHFFFAOYSA-N

Canonical SMILES

CCC#C[Hg]C#CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.